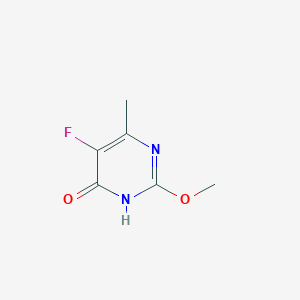
5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one
Overview
Description
5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one, with the chemical formula CHFNO and a molecular weight of 158.13 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 108195-40-0 |
| Molecular Formula | CHFNO |
| Molecular Weight | 158.13 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structure allows for enhanced binding affinity due to the presence of fluorine and methoxy groups, which can influence pharmacokinetic properties such as solubility and permeability.
Biological Activities
- Antimicrobial Activity : Initial studies indicate that pyrimidine derivatives exhibit antimicrobial properties. Research has shown that compounds similar to this compound can inhibit bacterial growth, although specific data on this compound's efficacy against various pathogens is still limited.
- Anticancer Potential : There is growing interest in the role of pyrimidine derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated inhibitory effects on tumor cell proliferation by inducing apoptosis and inhibiting angiogenesis. The specific anticancer mechanisms for this compound remain to be fully elucidated.
- Neuroprotective Effects : Some studies suggest that pyrimidine derivatives may have neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes. This area warrants further investigation to clarify the specific impacts of this compound on neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrimidine derivatives reported that compounds with a similar structure exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting potential therapeutic applications in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that related pyrimidine compounds inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating a moderate level of potency that could be enhanced through structural modifications.
Case Study 3: Neuroprotective Studies
Research focusing on neuroprotective properties showed that certain pyrimidine derivatives reduced oxidative stress in neuronal cell cultures. These findings suggest a potential application in neurodegenerative conditions such as Alzheimer's disease.
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJDAYXYEHYGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440974 | |
| Record name | 5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108195-40-0 | |
| Record name | 5-Fluoro-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















